![molecular formula C13H13FN2OS B2689465 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1211218-92-6](/img/structure/B2689465.png)
1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea
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Description
1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea, also known as LMT-28, is a novel compound that has been synthesized and investigated for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Molecular Imaging Applications
One study detailed the synthesis of a potent nonpeptide CCR1 antagonist, incorporating the 4-[18F]fluorobenzyl group, for potential use in PET imaging. This compound, synthesized through a module-assisted procedure, aimed at tracing inflammatory processes or cancerous growths (Mäding et al., 2006).
Anticancer and Antiangiogenesis Potential
Research into substituted phenyl urea and thiourea silatranes has shown these compounds' ability to recognize anions photophysically, indicating their potential utility in bioimaging and possibly therapeutic interventions (Singh et al., 2016). Furthermore, novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized as VEGFR-2 tyrosine kinase inhibitors, showcasing their potential in antiangiogenesis and anticancer therapy (Machado et al., 2015).
Synthesis and Characterization of Novel Compounds
Studies have also focused on the synthesis and characterization of novel compounds involving urea and thiourea derivatives. For instance, chemistry on Boranils has led to the development of functionalized fluorescent dyes, expanding the toolbox for molecular labeling and tracking in research settings (Frath et al., 2012).
Fluorogenic Labels for Biomolecular Imaging
The development of a "latent" fluorophore based on rhodamine, modified as a urea, represents a significant advancement in fluorogenic labels for biomolecular imaging. This enables highly specific tracking of biological processes with unprecedented spatiotemporal resolution (Lavis et al., 2006).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-12-3-1-10(2-4-12)7-15-13(17)16-8-11-5-6-18-9-11/h1-6,9H,7-8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOGJZAFOUFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea |
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